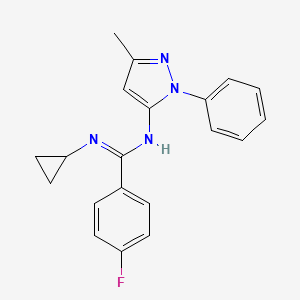
N-cyclopropyl-4-fluoro-N'-(3-methyl-1-phenyl-1H-pyrazol-5-yl)benzene-1-carboximidamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-cyclopropyl-4-fluoro-N'-(3-methyl-1-phenyl-1H-pyrazol-5-yl)benzene-1-carboximidamide is a useful research compound. Its molecular formula is C20H19FN4 and its molecular weight is 334.398. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
N-cyclopropyl-4-fluoro-N'-(3-methyl-1-phenyl-1H-pyrazol-5-yl)benzene-1-carboximidamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and agricultural applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, in vitro studies, and potential therapeutic applications.
Chemical Structure and Properties
The compound is characterized by the following structural formula:
This structure features a cyclopropyl group, a fluorine atom, and a pyrazole moiety, which are known to influence the biological activity of the compound.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The proposed mechanisms include:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in critical metabolic pathways. For instance, it could interfere with enzymes necessary for fungal cell wall synthesis, leading to antifungal effects.
- Receptor Modulation : Interaction with certain receptors can modulate signaling pathways that are crucial for cell survival and proliferation.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of this compound. It has been evaluated against various bacterial strains, including Gram-positive and Gram-negative bacteria. The results indicate significant antibacterial activity, which is summarized in Table 1.
| Bacterial Strain | Zone of Inhibition (mm) | MIC (µg/mL) |
|---|---|---|
| Escherichia coli | 15 | 125 |
| Staphylococcus aureus | 18 | 100 |
| Pseudomonas aeruginosa | 14 | 150 |
These results demonstrate that this compound possesses notable antibacterial properties, making it a candidate for further development as an antimicrobial agent.
Cytotoxicity Studies
In vitro cytotoxicity assays have been conducted using various cancer cell lines. For instance, studies on colorectal carcinoma cells (RKO) showed that the compound induces apoptosis through the activation of p53-mediated pathways. The IC50 values for these studies are presented in Table 2.
| Cell Line | IC50 (µM) |
|---|---|
| RKO | 9.9 ± 1.1 |
| HeLa | 12.5 ± 0.8 |
| MCF7 | 15.3 ± 2.0 |
These findings suggest that the compound may have potential as an anticancer agent due to its ability to induce cell death in cancerous cells.
Case Studies
Several case studies have reported on the efficacy of pyrazole derivatives similar to this compound:
- Antifungal Activity : A study demonstrated that derivatives showed significant antifungal activity against Candida albicans, with MIC values ranging from 32 to 64 µg/mL.
- Anti-inflammatory Effects : Another investigation revealed that compounds with similar structures exhibited anti-inflammatory properties by inhibiting pro-inflammatory cytokines in vitro.
Propriétés
IUPAC Name |
N'-cyclopropyl-4-fluoro-N-(5-methyl-2-phenylpyrazol-3-yl)benzenecarboximidamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19FN4/c1-14-13-19(25(24-14)18-5-3-2-4-6-18)23-20(22-17-11-12-17)15-7-9-16(21)10-8-15/h2-10,13,17H,11-12H2,1H3,(H,22,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHRHOIKZOUKRBC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)NC(=NC2CC2)C3=CC=C(C=C3)F)C4=CC=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19FN4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













